molecular formula C18H15BrN2O4S B2493405 (Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1006291-28-6

(Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2493405
CAS RN: 1006291-28-6
M. Wt: 435.29
InChI Key: DNWVOJTYIDAINE-ZZEZOPTASA-N
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Description

“(Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate” is a chemical compound. It is related to a series of compounds known as 4-(4-bromophenyl)-thiazol-2-amine derivatives . These compounds have been synthesized and studied for their potential antimicrobial and anticancer activities .


Synthesis Analysis

The synthesis of related compounds involves the reaction of p-bromoacetophenone and thiourea in the presence of a catalyst, iodine, to yield the 4-(4-bromophenyl) thiazol-2-amine (Intermediate). The intermediate with corresponding aromatic aldehyde yielded the target compounds .

Scientific Research Applications

Green Synthesis Methods

The compound and its derivatives have been utilized in green synthesis methods. For instance, Shahvelayati et al. (2017) described an efficient synthesis of a related compound, 2-(2-((4-Methoxybenzoyl)imino)-4-(4methoxyphenyl)thiazol-3(2H)-yl)-2-phenylacetic acid, using a three-component tandem reaction in an ionic liquid media, showcasing a green and recyclable approach to synthesis (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).

Synthesis of Antibiotic Compounds

This compound has applications in the synthesis of antibiotic compounds. Tatsuta et al. (1994) demonstrated its use in the preparation of a Z-isomer which is a common acyl moiety of clinically useful cephem antibiotics (Tatsuta et al., 1994).

Aldose Reductase Inhibitors

Ali et al. (2012) synthesized and evaluated a series of new iminothiazolidin-4-one acetate derivatives as aldose reductase inhibitors, which have potential as novel drugs for the treatment of diabetic complications (Ali et al., 2012).

Antibacterial and Antifungal Agents

Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff base ligands which exhibited antibacterial and antifungal activities (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Pharmaceutical Intermediate Synthesis

Qian-chun (2010) improved the synthesis of an intermediate for Cefixime, a cephalosporin antibiotic, using a related compound (Liu Qian-chun, 2010).

Synthesis of Complex Metal Ions

Singh and Baruah (2008) explored the synthesis of complexes with metal ions such as nickel, copper, and zinc using derivatives of this compound (Singh & Baruah, 2008).

Fungicidal Activity

Liu et al. (2014) synthesized derivatives that exhibited moderate fungicidal activity against Rhizoctonia solani (Liu et al., 2014).

properties

IUPAC Name

methyl 2-[2-(4-bromobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O4S/c1-24-13-7-8-14-15(9-13)26-18(21(14)10-16(22)25-2)20-17(23)11-3-5-12(19)6-4-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWVOJTYIDAINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Br)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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